molecular formula C10H14BrNOS B13253707 N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine

N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine

Cat. No.: B13253707
M. Wt: 276.20 g/mol
InChI Key: UFBOMMYMXTYDFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine typically involves the Suzuki cross-coupling reaction. This method is widely used due to its efficiency and ability to tolerate various functional groups . The reaction involves the coupling of a brominated thiophene derivative with an appropriate amine under the influence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki cross-coupling reaction. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers .

Mechanism of Action

Properties

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine

InChI

InChI=1S/C10H14BrNOS/c1-7-10(2-3-13-7)12-5-9-4-8(11)6-14-9/h4,6-7,10,12H,2-3,5H2,1H3

InChI Key

UFBOMMYMXTYDFH-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCC2=CC(=CS2)Br

Origin of Product

United States

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